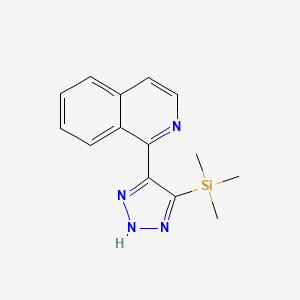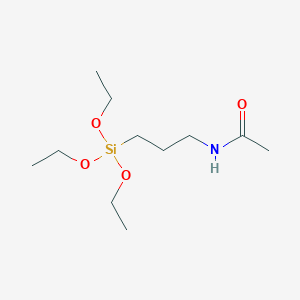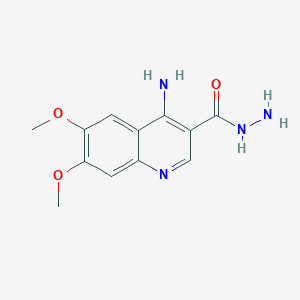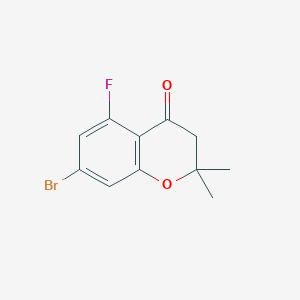
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and triazole. Isoquinoline is a nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The trimethylsilyl group attached to the triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
准备方法
The synthesis of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and regioselective, often yielding the desired 1,2,3-triazole with high purity.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced to the triazole ring using trimethylsilyl chloride in the presence of a base such as triethylamine. This step enhances the compound’s stability and reactivity.
Formation of Isoquinoline: Isoquinoline can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Coupling of Isoquinoline and Triazole: The final step involves coupling the isoquinoline and triazole rings.
化学反应分析
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline undergoes various chemical reactions, including:
科学研究应用
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
相似化合物的比较
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline can be compared with other similar compounds, such as:
属性
CAS 编号 |
84645-37-4 |
|---|---|
分子式 |
C14H16N4Si |
分子量 |
268.39 g/mol |
IUPAC 名称 |
(5-isoquinolin-1-yl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C14H16N4Si/c1-19(2,3)14-13(16-18-17-14)12-11-7-5-4-6-10(11)8-9-15-12/h4-9H,1-3H3,(H,16,17,18) |
InChI 键 |
RZKDNNZKHLCTOQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=NNN=C1C2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B11852807.png)


![1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane](/img/structure/B11852813.png)




![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)
